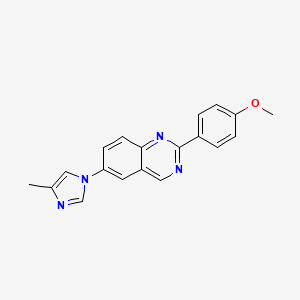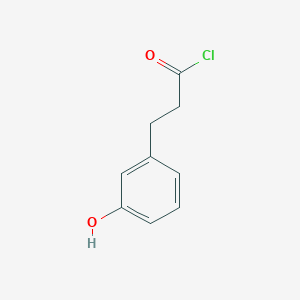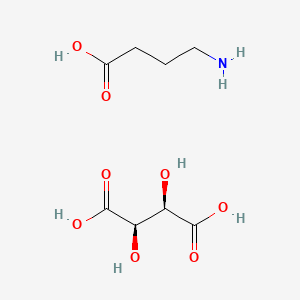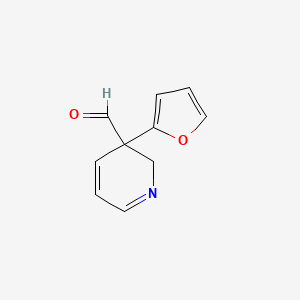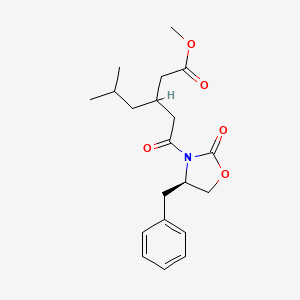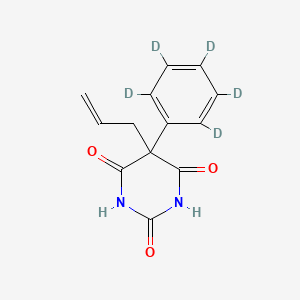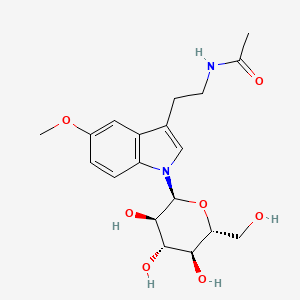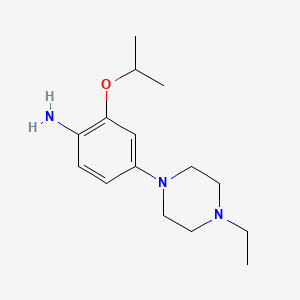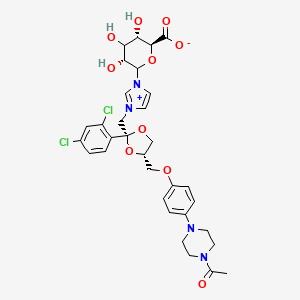
Ketoconazole Glucuronide (Technical Grade)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ketoconazole Glucuronide is a metabolite of Ketoconazole, an antifungal agent. This compound is formed through the process of glucuronidation, where Ketoconazole is conjugated with glucuronic acid. This process enhances the solubility of Ketoconazole, facilitating its excretion from the body. Ketoconazole Glucuronide is primarily studied for its role in drug metabolism and its interactions with various enzymes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ketoconazole Glucuronide involves the enzymatic reaction of Ketoconazole with uridine diphosphate glucuronic acid (UDPGA) in the presence of uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This reaction typically occurs in the liver, where UGT enzymes are abundant. The reaction conditions include maintaining a physiological pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of Ketoconazole Glucuronide can be achieved through biotransformation processes using liver microsomes or recombinant UGT enzymes. These methods involve incubating Ketoconazole with UDPGA and the UGT enzyme source under controlled conditions. The product is then purified using chromatographic techniques to obtain Ketoconazole Glucuronide in its technical grade form.
化学反応の分析
Types of Reactions
Ketoconazole Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate back to Ketoconazole and glucuronic acid. Conjugation reactions involve the formation of additional glucuronide conjugates with other metabolites.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzymes under physiological conditions.
Major Products Formed
Hydrolysis: Ketoconazole and glucuronic acid.
Conjugation: Additional glucuronide conjugates with other metabolites.
科学的研究の応用
Ketoconazole Glucuronide is extensively studied in the fields of pharmacokinetics and drug metabolism. Its primary applications include:
Chemistry: Understanding the metabolic pathways of Ketoconazole and its interactions with UGT enzymes.
Biology: Studying the role of glucuronidation in drug metabolism and excretion.
Medicine: Investigating the effects of Ketoconazole Glucuronide on drug efficacy and safety, particularly in the context of drug-drug interactions.
Industry: Developing biotransformation processes for the production of glucuronide conjugates for pharmaceutical applications.
作用機序
Ketoconazole Glucuronide exerts its effects through the inhibition of UGT enzymes, particularly UGT1A1 and UGT1A9 . This inhibition can lead to increased exposure to other drugs metabolized by these enzymes, such as irinotecan. The molecular targets of Ketoconazole Glucuronide include the active sites of UGT enzymes, where it competes with other substrates for binding.
類似化合物との比較
Similar Compounds
Cyclosporine A: Another compound that inhibits UGT enzymes and affects drug metabolism.
Paclitaxel: Known to inhibit UGT1A1-mediated glucuronidation.
Midazolam: Inhibits UGT1A4-mediated glucuronidation.
Uniqueness
Ketoconazole Glucuronide is unique in its potent inhibition of UGT1A1 and UGT1A9, which distinguishes it from other similar compounds. This unique property makes it a valuable tool in studying drug-drug interactions and the role of glucuronidation in drug metabolism.
特性
分子式 |
C32H36Cl2N4O10 |
|---|---|
分子量 |
707.6 g/mol |
IUPAC名 |
(2S,3S,5R)-6-[3-[[(2R,4S)-4-[[4-(4-acetylpiperazin-1-yl)phenoxy]methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]imidazol-3-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C32H36Cl2N4O10/c1-19(39)36-10-12-37(13-11-36)21-3-5-22(6-4-21)45-15-23-16-46-32(48-23,24-7-2-20(33)14-25(24)34)17-35-8-9-38(18-35)30-28(42)26(40)27(41)29(47-30)31(43)44/h2-9,14,18,23,26-30,40-42H,10-13,15-17H2,1H3/t23-,26?,27-,28+,29-,30?,32-/m0/s1 |
InChIキー |
ZZNGUJXXZIYXFR-QYZWEJSVSA-N |
異性体SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(C[N+]4=CN(C=C4)C5[C@@H](C([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C6=C(C=C(C=C6)Cl)Cl |
正規SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(C[N+]4=CN(C=C4)C5C(C(C(C(O5)C(=O)[O-])O)O)O)C6=C(C=C(C=C6)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


